(3,4,5-Trifluorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4,5-Trifluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H6F3NO2S and a molecular weight of 225.19 g/mol . It is characterized by the presence of three fluorine atoms on the phenyl ring and a methanesulfonamide group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-Trifluorophenyl)methanesulfonamide typically involves the reaction of 3,4,5-trifluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3,4,5-Trifluorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethanesulfonamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
(3,4,5-Trifluorophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4,5-Trifluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2,4,5-Trifluorophenyl)methanesulfonamide
- (3,4,5-Trifluorophenyl)ethanesulfonamide
- (3,4,5-Trifluorophenyl)benzenesulfonamide
Uniqueness
(3,4,5-Trifluorophenyl)methanesulfonamide is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and physical properties. This unique structure makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H6F3NO2S |
---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
(3,4,5-trifluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H6F3NO2S/c8-5-1-4(3-14(11,12)13)2-6(9)7(5)10/h1-2H,3H2,(H2,11,12,13) |
InChI Key |
DTEXENBNPAJUCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.